molecular formula C8H5Br2F3O2 B14045677 1,4-Dibromo-2-difluoromethoxy-5-(fluoromethoxy)benzene

1,4-Dibromo-2-difluoromethoxy-5-(fluoromethoxy)benzene

Cat. No.: B14045677
M. Wt: 349.93 g/mol
InChI Key: CIWVJVOHFLCJEF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-difluoromethoxy-5-(fluoromethoxy)benzene is a halogenated aromatic compound featuring bromine atoms at positions 1 and 4, a difluoromethoxy group at position 2, and a fluoromethoxy group at position 3. Its structure combines electron-withdrawing substituents (Br, F) and alkoxy groups (OCHF₂, OCH₂F), which influence its electronic properties, solubility, and reactivity. For instance, bromination of fluorinated benzene derivatives often employs bromine in dichloromethane with iron catalysts, as seen in the synthesis of 1,5-dibromo-2,4-difluorobenzene . The fluoromethoxy groups likely require controlled oxidation or substitution reactions under inert atmospheres, similar to procedures for benzoimidazole derivatives .

Properties

Molecular Formula

C8H5Br2F3O2

Molecular Weight

349.93 g/mol

IUPAC Name

1,4-dibromo-2-(difluoromethoxy)-5-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Br2F3O2/c9-4-2-7(15-8(12)13)5(10)1-6(4)14-3-11/h1-2,8H,3H2

InChI Key

CIWVJVOHFLCJEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)F)Br)OCF

Origin of Product

United States

Biological Activity

1,4-Dibromo-2-difluoromethoxy-5-(fluoromethoxy)benzene (CAS No. 1805472-94-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its molecular formula is C8_8H5_5Br2_2F3_3O2_2, with a molecular weight of 349.93 g/mol. This compound's structure includes multiple halogen substituents, which can significantly affect its reactivity and interactions with biological systems.

The chemical structure of this compound features two bromine atoms and three fluorine atoms, which contribute to its unique properties. The presence of difluoromethoxy and fluoromethoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC8_8H5_5Br2_2F3_3O2_2
Molecular Weight349.93 g/mol
PurityNLT 98%

Anticancer Potential

Research indicates that halogenated compounds often exhibit significant anticancer properties due to their ability to inhibit various metabolic pathways in cancer cells. For instance, compounds similar in structure have been studied for their effects on oxidative phosphorylation (OXPHOS), a critical energy-producing pathway in many cancer cells.

  • Mechanism of Action : The compound may act as an OXPHOS inhibitor, leading to reduced ATP production and increased cytotoxicity in cancer cells that rely heavily on aerobic metabolism for energy. This mechanism has been observed in studies involving structurally related compounds, where inhibition of mitochondrial function resulted in significant growth inhibition of pancreatic cancer cells with IC50 values in the low micromolar range .
  • Case Studies : In a phenotypic screening study, related benzene derivatives demonstrated potent cytotoxic effects against various cancer cell lines when tested under conditions that favored mitochondrial respiration (i.e., galactose-containing media). Such studies suggest that the biological activity of halogenated benzene derivatives is closely tied to their structural features and the presence of electronegative substituents like bromine and fluorine .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of halogenated compounds:

  • Fluorinated Derivatives : Research into fluorinated derivatives has shown enhanced binding affinity to key metabolic enzymes such as hexokinase, which is crucial for glycolysis regulation. These modifications are believed to improve pharmacokinetics and therapeutic efficacy .
  • Cytotoxicity Assays : In vitro assays have demonstrated that compounds with similar structural motifs exhibit varied cytotoxic profiles depending on their halogenation patterns. For example, the IC50 values for related compounds were significantly lower under hypoxic conditions, indicating a potential for selective targeting of tumor microenvironments .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Key Properties

Compound Name Substituents (Positions) Key Functional Groups Potential Applications
1,4-Dibromo-2-difluoromethoxy-5-(fluoromethoxy)benzene Br (1,4), OCHF₂ (2), OCH₂F (5) Bromine, difluoromethoxy, fluoromethoxy Pharmaceuticals, OLED materials
1,4-Dibromo-2-(difluoromethoxy)-5-methoxybenzene Br (1,4), OCHF₂ (2), OCH₃ (5) Bromine, difluoromethoxy, methoxy Intermediate in organic synthesis
1,5-Dibromo-2,4-difluorobenzene Br (1,5), F (2,4) Bromine, fluorine OLED precursor, agrochemicals
Benzoimidazole derivatives (e.g., 4d, 4e) Br, F, benzodioxole groups Bromine, fluorine, fused rings Anticancer agents, antimicrobials

Key Observations:

  • Electron Effects : The target compound’s fluoromethoxy group (OCH₂F) is more electron-withdrawing than methoxy (OCH₃) in , altering aromatic ring reactivity. This may enhance stability in electrophilic substitution reactions compared to purely halogenated analogs like 1,5-dibromo-2,4-difluorobenzene .

Physicochemical Properties

While explicit data for the target compound are unavailable, comparisons can be drawn:

  • Melting Points : Fully halogenated analogs (e.g., 1,5-dibromo-2,4-difluorobenzene ) exhibit higher melting points (>100°C) due to symmetry and strong intermolecular forces. Alkoxy-containing derivatives (e.g., ) likely have lower melting points, enhancing processability.
  • Stability : Fluoromethoxy groups may reduce hydrolytic stability compared to methoxy groups but improve resistance to oxidation .

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